Chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

Description

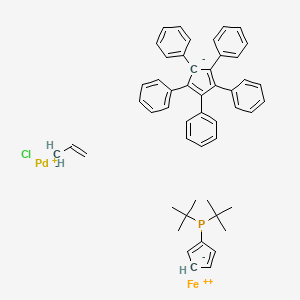

This compound is a multicomponent organometallic system featuring:

- Chloropalladium(1+): A palladium cation with a chloride ligand, often involved in catalytic cycles or coordination chemistry.

- Ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane: A bulky phosphine ligand with a cyclopentadienyl (Cp) backbone, which stabilizes metal centers and modulates reactivity.

- Iron(2+): A transition metal ion that may form redox-active complexes.

- (2,3,4,5-Tetraphenylcyclopenta-1,4-dien-1-yl)benzene: A heavily substituted cyclopentadienyl ligand with aromatic substituents, enhancing steric bulk and electronic delocalization.

This complex likely serves as a catalyst or intermediate in cycloaddition or cross-coupling reactions, leveraging the synergistic effects of palladium and iron centers. The tetraphenylcyclopentadienyl moiety is structurally analogous to cyclopentadienone derivatives used in Diels-Alder reactions .

Properties

Molecular Formula |

C51H52ClFePPd |

|---|---|

Molecular Weight |

893.6 g/mol |

IUPAC Name |

chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |

InChI |

InChI=1S/C35H25.C13H22P.C3H5.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-2;;;/h1-25H;7-10H,1-6H3;3H,1-2H2;1H;;/q3*-1;;2*+2/p-1 |

InChI Key |

SURRVSCVVZPMFV-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH2-]C=C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(QPhos)Pd(allyl)Cl can be synthesized by reacting [(allyl)PdCl]2 with the QPhos ligand. The reaction typically involves mixing the palladium precursor with the ligand in an appropriate solvent under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for (QPhos)Pd(allyl)Cl are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(QPhos)Pd(allyl)Cl is involved in various types of reactions, including:

Oxidation: It can participate in oxidative addition reactions.

Reduction: It can undergo reductive elimination.

Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidative Addition: Typically involves aryl halides and a base.

Reductive Elimination: Often occurs under mild conditions.

Substitution: Commonly uses aryl boronic acids, alkyl halides, and bases like NaOt-Bu or K3PO4.

Major Products

The major products formed from these reactions include diarylamines, aryl ethers, and arylacetic acid derivatives .

Scientific Research Applications

(QPhos)Pd(allyl)Cl has a wide range of applications in scientific research:

Mechanism of Action

(QPhos)Pd(allyl)Cl exerts its effects through the formation of an active palladium species that facilitates various coupling reactions. The QPhos ligand stabilizes the palladium center, enhancing its reactivity and selectivity. The molecular targets include aryl halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings:

Cyclopentadienyl Ligands: The tetraphenylcyclopentadienyl group in the user’s compound shares structural similarity with 2,3,4,5-tetraphenylcyclopenta-2,4-dione, which participates in Diels-Alder reactions . Compared to antifungal Cp-thiadiazole hybrids , the user’s metal-ligated system likely prioritizes catalytic over bioactivity due to the inclusion of Pd⁺/Fe²⁺.

Metal-Phosphine Systems :

- The ditert-butylphosphane ligand provides steric hindrance akin to triphenylphosphine in Pd catalysts but with enhanced electron-donating capacity. This contrasts with simpler phosphines in SHELX-refined structures, which lack Cp backbones .

Dual-Metal Synergy :

- While ferrocene is a well-studied iron-Cp complex, the combination with palladium in the user’s compound is unusual. Such systems may enable tandem catalysis, though literature on analogous Pd/Fe complexes is sparse.

Biological Activity

Chemical Structure

The compound consists of multiple components:

- Chloropalladium(1+) : A palladium complex that plays a crucial role in catalysis.

- Ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane : A phosphine ligand that stabilizes the metal center.

- Iron(2+) : An essential metal in various biological processes.

- Prop-1-ene : A simple alkene that may participate in reactions or serve as a substrate.

- (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene : A large aromatic system that may influence the compound's solubility and interaction with biological targets.

Molecular Characteristics

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Organometallic compounds like chloropalladium have been shown to exhibit:

- Anticancer Activity : Palladium complexes are known for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : The phosphine ligands may inhibit certain enzymes by binding to their active sites, altering their function.

Case Studies and Research Findings

Several studies have explored the biological effects of similar organometallic compounds:

- Antitumor Activity : Research has demonstrated that palladium complexes can effectively inhibit tumor growth in various cancer cell lines. For instance, studies on palladium-based drugs have shown promising results in inducing cell cycle arrest and apoptosis in breast cancer cells .

- Antimicrobial Properties : Some organometallic compounds exhibit antimicrobial activity against a range of pathogens. A study found that specific palladium complexes demonstrated significant antibacterial effects against Gram-positive bacteria .

- Reactive Oxygen Species (ROS) Generation : Organometallic compounds can generate ROS within cells, leading to oxidative stress and cell death. This mechanism is particularly relevant in cancer therapy as it can selectively target rapidly dividing cancer cells while sparing normal cells .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar organometallics, a comparative analysis is presented below:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this palladium-iron-phosphane complex, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves stepwise coordination of the phosphane ligand (ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane) to palladium and iron centers under inert conditions. For purity validation, use a combination of:

- NMR Spectroscopy : To confirm ligand coordination and absence of free ligands .

- X-Ray Crystallography : To resolve structural ambiguities in the coordination geometry .

- Elemental Analysis : To verify stoichiometry (e.g., C:H:N ratios) .

- HPLC-MS : For detecting trace impurities, following solid-phase extraction (SPE) protocols with Oasis HLB cartridges and LC-grade solvents .

Q. Which analytical techniques are most suitable for characterizing the tetraphenylcyclopentadienyl ligand’s electronic effects in this complex?

- Methodological Answer :

- Cyclic Voltammetry : To study redox behavior of the iron center and ligand influence on electron transfer .

- UV-Vis Spectroscopy : To monitor ligand-to-metal charge transfer (LMCT) bands, correlating with electronic perturbations .

- Infrared (IR) Spectroscopy : To identify shifts in C=C and C-P stretching frequencies of the cyclopentadienyl-phosphane ligand .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data (e.g., conflicting NMR and X-ray results)?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR (for solution-state dynamics) with X-ray (solid-state structure) and DFT calculations to reconcile discrepancies. For example, dynamic effects in solution (e.g., fluxionality) may explain NMR signal averaging, while X-ray provides static snapshots .

- Variable-Temperature NMR : To probe temperature-dependent ligand rearrangements or solvent interactions .

- DFT-Based Simulations : Optimize molecular geometries computationally and compare with experimental data .

Q. What computational approaches are effective for predicting the catalytic activity of this complex in alkene functionalization reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation barriers for prop-1-ene insertion or oxidative addition steps, focusing on palladium-iron synergies .

- Monte Carlo Tree Search (MCTS) : Implement distributed parallel MCTS to explore reaction pathways and optimize ligand stereoelectronic properties .

- Machine Learning (ML) : Train models on existing catalytic datasets (e.g., turnover frequencies, yields) to predict reactivity under varying conditions .

Q. How should researchers address challenges in isolating intermediates during catalytic cycles involving this complex?

- Methodological Answer :

- Stopped-Flow Kinetics : Use rapid mixing/quenching techniques to trap short-lived intermediates .

- Cryogenic Trapping : Perform reactions at low temperatures (-78°C) in THF or DCM to stabilize intermediates for characterization .

- EPR Spectroscopy : Detect paramagnetic iron or palladium species during redox steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.